molecular formula C11H7Cl3N2S B215367 6-[(2,4,5-Trichlorophenyl)sulfanyl]-3-pyridinamine

6-[(2,4,5-Trichlorophenyl)sulfanyl]-3-pyridinamine

Cat. No. B215367
M. Wt: 305.6 g/mol
InChI Key: ITWYRTVROPSBKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-[(2,4,5-Trichlorophenyl)sulfanyl]-3-pyridinamine is a chemical compound that belongs to the class of sulfonamides. It has been extensively studied for its potential applications in scientific research, particularly in the fields of biochemistry and pharmacology.

Mechanism of Action

The mechanism of action of 6-[(2,4,5-Trichlorophenyl)sulfanyl]-3-pyridinamine involves the inhibition of enzymes through binding to their active sites. This inhibition can lead to a variety of biochemical and physiological effects, including the reduction of inflammation and the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
6-[(2,4,5-Trichlorophenyl)sulfanyl]-3-pyridinamine has been shown to have a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory effects through the inhibition of cyclooxygenase-2 (COX-2) and the reduction of prostaglandin E2 (PGE2) levels. Additionally, it has been shown to inhibit cancer cell growth through the induction of apoptosis and the inhibition of angiogenesis.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 6-[(2,4,5-Trichlorophenyl)sulfanyl]-3-pyridinamine in lab experiments is its well-established synthesis method, which allows for the production of large quantities of the compound. Additionally, its inhibitory effects on enzymes make it a useful tool for studying enzyme function. However, one limitation of using this compound is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are several future directions for the study of 6-[(2,4,5-Trichlorophenyl)sulfanyl]-3-pyridinamine. One area of research is the development of more potent and selective inhibitors of specific enzymes. Additionally, the compound's potential as an anti-inflammatory agent and cancer treatment should be further explored. Finally, the potential toxicity of the compound should be further investigated to determine its safety for use in future experiments.
Conclusion:
6-[(2,4,5-Trichlorophenyl)sulfanyl]-3-pyridinamine is a chemical compound that has been extensively studied for its potential applications in scientific research. Its well-established synthesis method, inhibitory effects on enzymes, and potential as an anti-inflammatory agent and cancer treatment make it a valuable tool in biochemistry and pharmacology. However, its potential toxicity should be considered when using it in experiments. Further research is needed to fully explore its potential applications and limitations.

Synthesis Methods

The synthesis of 6-[(2,4,5-Trichlorophenyl)sulfanyl]-3-pyridinamine involves the reaction of 2,4,5-trichlorobenzenesulfonyl chloride with 3-aminopyridine in the presence of a base. The resulting product is then purified through recrystallization. This synthesis method has been well-established in the literature and has been used in numerous studies.

Scientific Research Applications

6-[(2,4,5-Trichlorophenyl)sulfanyl]-3-pyridinamine has been widely used in scientific research for its potential applications in biochemistry and pharmacology. It has been shown to have inhibitory effects on several enzymes, including carbonic anhydrase and acetylcholinesterase. Additionally, it has been studied for its potential as an anti-inflammatory agent and as a treatment for certain types of cancer.

properties

Product Name

6-[(2,4,5-Trichlorophenyl)sulfanyl]-3-pyridinamine

Molecular Formula

C11H7Cl3N2S

Molecular Weight

305.6 g/mol

IUPAC Name

6-(2,4,5-trichlorophenyl)sulfanylpyridin-3-amine

InChI

InChI=1S/C11H7Cl3N2S/c12-7-3-9(14)10(4-8(7)13)17-11-2-1-6(15)5-16-11/h1-5H,15H2

InChI Key

ITWYRTVROPSBKD-UHFFFAOYSA-N

SMILES

C1=CC(=NC=C1N)SC2=CC(=C(C=C2Cl)Cl)Cl

Canonical SMILES

C1=CC(=NC=C1N)SC2=CC(=C(C=C2Cl)Cl)Cl

Origin of Product

United States

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